![molecular formula C9H7NO2 B113049 4-hydroxy-1H-indole-3-carbaldehyde CAS No. 81779-27-3](/img/structure/B113049.png)
4-hydroxy-1H-indole-3-carbaldehyde
Overview
Description
4-Hydroxy-1H-indole-3-carbaldehyde is a heteroarenecarbaldehyde that is 4-hydroxyindole in which the hydrogen at position 3 has been replaced by a formyl group . It is a plant metabolite found in Capparis spinosa L . It can be used in the synthesis of a fluorescent probe .
Synthesis Analysis
The synthesis of 4-Hydroxy-1H-indole-3-carbaldehyde involves the nucleophilic addition of hydrazine hydrate to phthalic anhydride to yield an intermediate, followed by a dehydration reaction to form phthalhydrazide . Phosphorous oxychloride is added dropwise to dry dimethylformamide under cooling in an ice-methanol bath and the mixture is stirred for 15 minutes .
Molecular Structure Analysis
The molecular weight of 4-Hydroxy-1H-indole-3-carbaldehyde is 161.16 . Its IUPAC name is 4-hydroxy-1H-indole-3-carbaldehyde and its InChI code is 1S/C9H7NO2/c11-5-6-4-10-7-2-1-3-8 (12)9 (6)7/h1-5,10,12H .
Chemical Reactions Analysis
4-Hydroxy-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a vital role as precursors for the synthesis of various heterocyclic derivatives because their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .
Physical And Chemical Properties Analysis
4-Hydroxy-1H-indole-3-carbaldehyde is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Synthesis of Active Molecules
4-Hydroxy-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in the synthesis of active molecules .
Multicomponent Reactions (MCRs)
This compound has been used in inherently sustainable multicomponent reactions . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
Synthesis of Pharmaceutically Interesting Scaffolds
4-Hydroxy-1H-indole-3-carbaldehyde has been used in the assembly of pharmaceutically interesting scaffolds . It has a vital role as precursors for the synthesis of various heterocyclic derivatives .
Synthesis of Fluorescent Probes
4-Hydroxy-1H-indole-3-carbaldehyde can be used in the synthesis of fluorescent probes . This application is particularly useful in biochemistry and medicine, where fluorescent probes are used to visualize or detect biological structures or processes.
Antifungal Properties
Indole-3-carbaldehyde, a related compound, has antifungal properties . It partially accounts for the protection from chytridiomycosis seen in amphibian species which carry Janthinobacterium lividum on their skin .
Plant Metabolite
4-Hydroxy-1H-indole-3-carbaldehyde is a plant metabolite found in Capparis spinosa L . This indicates its potential role in plant biochemistry and physiology.
Mechanism of Action
Target of Action
4-Hydroxy-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . They play a significant role in the synthesis of various heterocyclic derivatives .
Mode of Action
The mode of action of 4-Hydroxy-1H-indole-3-carbaldehyde involves its interaction with multiple components in a biochemical system. It is involved in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .
Biochemical Pathways
The compound affects various biochemical pathways due to its involvement in multicomponent reactions. These reactions can produce products with diverse functional groups . The inherent functional groups (CO) of 4-Hydroxy-1H-indole-3-carbaldehyde can undergo C–C and C–N coupling reactions and reductions easily .
Result of Action
The result of the action of 4-Hydroxy-1H-indole-3-carbaldehyde is the generation of biologically active structures. These structures include carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives . The indole nucleus has exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .
Safety and Hazards
The safety information available indicates that 4-Hydroxy-1H-indole-3-carbaldehyde may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Future Directions
The recent applications of 4-Hydroxy-1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . The benefits of using multicomponent reactions in synthesis could be categorized into three categories: spontaneous synthesis, more convergent than uni- and bimolecular reactions, and increasing the variety of existing bond-building methods .
properties
IUPAC Name |
4-hydroxy-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-5-6-4-10-7-2-1-3-8(12)9(6)7/h1-5,10,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBZIZLLMNWTHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431124 | |
Record name | 4-hydroxy-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-1H-indole-3-carbaldehyde | |
CAS RN |
81779-27-3 | |
Record name | 4-hydroxy-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxyindole-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.